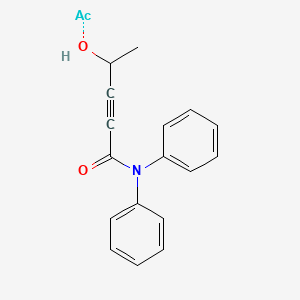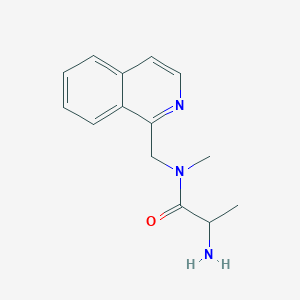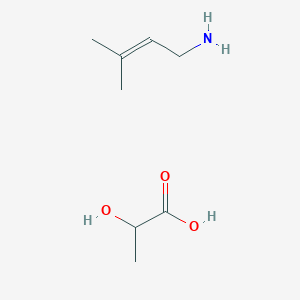![molecular formula C8H17NO B14788555 Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]-](/img/structure/B14788555.png)
Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]- is a chemical compound with a unique structure that includes a cyclopropane ring, a methanol group, and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]- typically involves the reaction of cyclopropanemethanol with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of high-pressure reactors and advanced purification methods ensures that the compound is produced efficiently and meets industrial standards.
化学反応の分析
Types of Reactions
Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution Reactions: These reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the process.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, ketones, and substituted amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism by which Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical and physiological effects. The exact mechanism of action depends on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
Cyclopropanemethanol: A simpler compound with a similar structure but without the amino group.
Isopropylamine: Contains the amino group but lacks the cyclopropane ring.
Cyclopropylmethanol: Similar to Cyclopropanemethanol but with different substituents.
Uniqueness
Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]- is unique due to the combination of the cyclopropane ring, methanol group, and amino group. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
[1-[(propan-2-ylamino)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C8H17NO/c1-7(2)9-5-8(6-10)3-4-8/h7,9-10H,3-6H2,1-2H3 |
InChIキー |
BTKNVRBVYVPJSC-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCC1(CC1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![sodium;(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-olate](/img/structure/B14788490.png)


![sodium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;dihydrate](/img/structure/B14788502.png)


![tert-Butyl 5-amino-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B14788526.png)





